5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c1-8(2)13-5-11(12-7-13)18(15,16)14-4-10-3-9(14)6-17-10/h5,7-10H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAXLKOFYDDGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound notable for its unique bicyclic structure, which includes both sulfur and nitrogen functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors and other neurotransmitter systems. Here, we explore its biological activity, synthesis, and related research findings.
Structural Characteristics
The compound features a bicyclo[2.2.1]heptane core, characterized by a saturated bicyclic system, which is substituted with a sulfonyl group linked to an imidazole ring. This structural arrangement is believed to contribute to its pharmacological profile.
Comparative Structural Analysis
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | Bicyclic | Known for its activity as a cholinergic receptor ligand |
| Imidazolium salts | Heterocyclic | Exhibits antimicrobial properties |
| Thienopyridines | Heterocyclic | Used in cardiovascular treatments |
The unique combination of bicyclic framework with sulfur and nitrogen may confer distinct pharmacological properties not found in other similar compounds.
Neurotransmitter Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating neurotransmitter systems. These activities suggest potential applications in treating neurological disorders and enhancing cognitive function:
- Nicotinic Acetylcholine Receptors : Preliminary studies suggest that this compound may act as a ligand for these receptors, which are critical in various neurological functions.
Antiviral and Anticancer Potential
Compounds with similar structural motifs have shown promising antiviral and anticancer properties:
- Antiviral Activity : Analogous compounds have demonstrated efficacy against viruses like hepatitis C by inhibiting NS5B RNA polymerase with IC50 values below 35 μM. While specific data on this compound is limited, its structural analogs suggest potential antiviral activity.
- Anticancer Activity : The imidazole scaffold has been extensively studied for its anticancer properties. Compounds featuring imidazole rings have been noted to inhibit cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), disrupting cancer cell proliferation pathways .
Case Studies
Case Study 1: Antiviral Efficacy
A study highlighted the antiviral effects of thiazolidinone derivatives against HCV, where compounds showed IC50 values ranging from 31.9 μM to 32.2 μM. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable activity.
Case Study 2: Anticancer Activity
Research on imidazole derivatives indicates their effectiveness in inhibiting cancer cell lines. One study reported that imidazole-based compounds exhibited IC50 values as low as 0.26 μM against various cancer types, suggesting that this compound could potentially be explored for similar applications .
Comparative Analysis Table
| Compound | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| Thiazolidinone Derivative | HCV NS5B RNA Polymerase | 31.9 - 32.2 | Antiviral |
| Imidazole Derivative | Various Cancer Lines | 0.26 - 0.35 | Anticancer |
| 5-((1-isopropyl...) | TBD | TBD | Potentially Antiviral/Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives
Key Comparative Insights:
Core Modifications: The 2-thia-5-aza core in the target compound contrasts with the 2-oxa-5-aza variant in . Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may influence ring strain, solubility, and metabolic stability.
Functional Group Impact :
- The sulfonyl-imidazole group in the target compound introduces strong electron-withdrawing effects and hydrogen-bonding capacity, unlike the chlorophenyl-cyclopentanecarbonyl group in , which prioritizes lipophilicity and steric bulk .
- The sulfone in lacks the imidazole ring but shares polarity with the target compound’s sulfonyl group, suggesting shared solubility profiles .
Biological and Synthetic Relevance :
- Imidazole-containing derivatives (e.g., and the target compound) are often explored for enzyme inhibition due to imidazole’s role in coordinating metal ions or participating in acid-base catalysis .
- The pyrimidine substituent in highlights the versatility of bicyclic cores in accommodating aromatic heterocycles, which are common in drug design .
Molecular Weight and Complexity :
- The target compound (MW 336.46) is heavier than simpler analogs like (MW 147.20), reflecting the added complexity of the sulfonyl-imidazole group. This may impact pharmacokinetics, such as absorption and distribution.
Q & A
How can researchers optimize the synthesis of 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction conditions and purification strategies. For example:
- Coupling Reactions : Use lithium carboxylate intermediates (e.g., Intermediate 19 in ) with nucleophiles like piperazine-2,6-dione under controlled anhydrous conditions to minimize side reactions.
- Catalytic Efficiency : Introduce green catalysts (e.g., NaOMe in refluxing MeOH/EtOH, as in ) to enhance stereochemical control and reduce reaction time.
- Purification : Employ column chromatography with gradients of polar/non-polar solvents (e.g., EtOAc/hexane) to isolate the sulfonyl-bicyclic product. Monitor purity via TLC and confirm with ¹H NMR (e.g., δ 11.52 ppm for NH protons in DMSO-d₆) and ESI-MS (m/z 658.9 [M+H]⁺) .
What advanced analytical techniques are recommended to resolve contradictions in spectral data during structural characterization?
Methodological Answer:
Conflicting spectral data (e.g., unexpected splitting in NMR or ambiguous mass fragments) can be addressed by:
- Multi-Nuclear NMR : Combine ¹H, ¹³C, and DEPT-135 NMR to assign all carbons in the bicyclic core and imidazole-sulfonyl moiety. Compare with literature data for analogous systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane derivatives in ) .
- High-Resolution Mass Spectrometry (HRMS) : Use HRMS to distinguish isobaric fragments and confirm molecular formula (e.g., C₁₄H₂₀N₄O₂S₂ for the target compound).
- X-ray Crystallography : If crystalline, determine absolute configuration via single-crystal X-ray analysis, as demonstrated for spiro-isoquinoline derivatives in .
How can researchers design experiments to evaluate the compound’s solubility and stability in biological assay buffers?
Methodological Answer:
- Solubility Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using dynamic light scattering (DLS) to detect aggregation. Reference solubility trends of structurally related 4-thia-1-azabicyclo[3.2.0]heptane derivatives in solvents like methanol or dioxane () .
- Stability Studies : Conduct accelerated stability testing under varying pH (3–9) and temperatures (4–37°C). Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) and correlate with NMR peak integrity.
What strategies are effective for confirming stereochemical outcomes in the bicyclic core during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Employ enantiomerically pure starting materials (e.g., trans-4-hydroxy-L-proline in ) to enforce stereochemical control during ring closure .
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate diastereomers. Validate with optical rotation measurements and compare to literature values for (1S,4S)-configured analogs ( ) .
- Mechanistic Studies : Perform DFT calculations to predict transition-state energetics for sulfonylation or cyclization steps, as seen in Portoghese’s synthesis ( ) .
How should researchers approach bioactivity studies given the lack of direct pharmacological data for this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Modeling : Compare the sulfonyl-imidazole motif to known bioactive analogs (e.g., 5-nitroimidazole derivatives in ) to predict antibacterial or antiparasitic activity .
- In Vitro Assays : Screen against target enzymes (e.g., bacterial β-lactamases) using fluorescence-based assays. Include positive controls like clavulanic acid () and assess IC₅₀ values .
- Toxicity Profiling : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays, referencing ecotoxicological frameworks from for environmental risk assessment .
What methodologies are suitable for analyzing environmental degradation pathways of this compound?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 5–9) and monitor degradation products via LC-MS/MS. Compare to fragmentation patterns of related bicyclic compounds () .
- Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial breakdown. Apply GC-MS to detect volatile metabolites (e.g., SO₂ or imidazole fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
